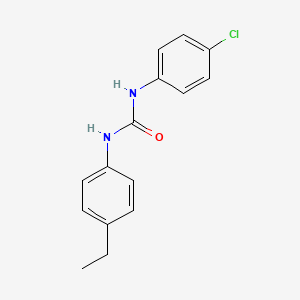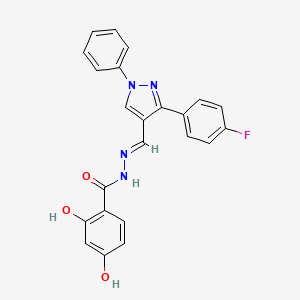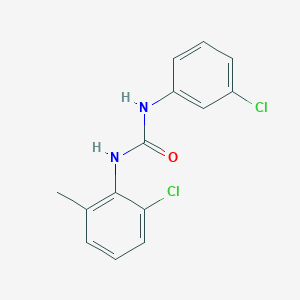![molecular formula C12H16O2 B11943045 Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- CAS No. 189366-67-4](/img/structure/B11943045.png)
Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound is known for its unique structural features, which include a methoxy group and a propenyl ether linkage attached to a benzene ring. It is often used in various chemical research and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxy-4-hydroxybenzene and 2-methyl-2-propenyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl group of 1-methoxy-4-hydroxybenzene undergoes nucleophilic substitution with 2-methyl-2-propenyl bromide, forming the desired ether linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the propenyl group to a propyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE can be compared with other similar compounds:
1-METHOXY-4-{[(4-METHYL-4-PENTENYL)OXY]METHYL}BENZENE: This compound has a similar structure but with a different alkyl group, leading to variations in reactivity and applications.
1-METHOXY-4-{[(2-{[(4-METHOXYBENZYL)OXY]METHYL}-2-PROPENYL)OXY]METHYL}BENZENE:
The uniqueness of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Properties
CAS No. |
189366-67-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C12H16O2/c1-10(2)8-14-9-11-4-6-12(13-3)7-5-11/h4-7H,1,8-9H2,2-3H3 |
InChI Key |
GIHXAFIUXXGQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)
![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)



![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
